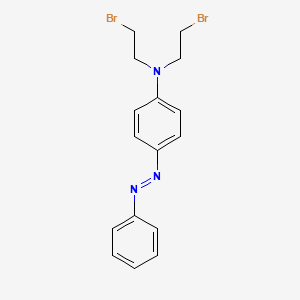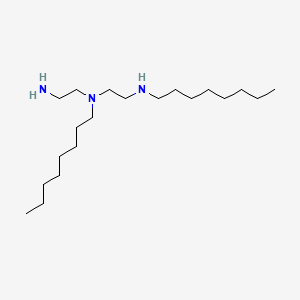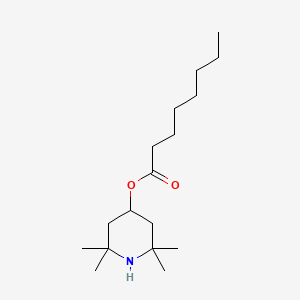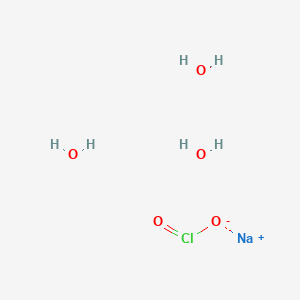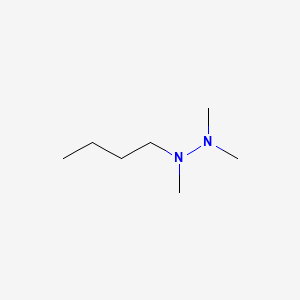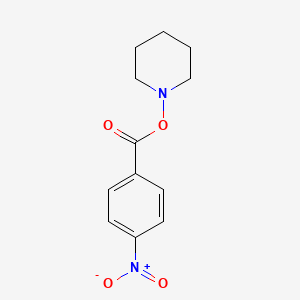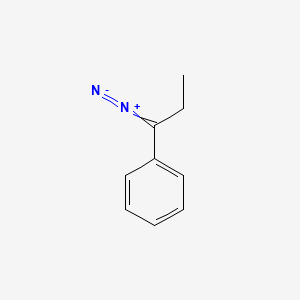![molecular formula C14H26N2 B14659107 6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine CAS No. 51413-94-6](/img/structure/B14659107.png)
6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a heptyl side chain and a hexahydropyrrolo[1,2-a]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the condensation of mono-Boc-1,3-diaminopropane with succinic anhydride, followed by further functionalization to introduce the heptyl side chain . Another approach includes the cycloaddition of levulinic acid or its ester to 1,2- and 1,3-diamines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Hexahydropyrrolo[1,2-a]imidazol-5-ones: These compounds share a similar core structure but differ in their functional groups and side chains.
Hexahydropyrrolo[1,2-a]pyrimidin-6-ones: These compounds have a similar pyrrolopyrimidine core but differ in their oxidation state and functional groups.
Uniqueness
6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine is unique due to its heptyl side chain, which imparts distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
51413-94-6 |
|---|---|
Fórmula molecular |
C14H26N2 |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
6-heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C14H26N2/c1-2-3-4-5-6-8-13-9-10-14-15-11-7-12-16(13)14/h13H,2-12H2,1H3 |
Clave InChI |
AZACJRRYRRIRPO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1CCC2=NCCCN12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




